1-(3-methoxyphenyl)-1H-1,2,4-triazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other compounds are also studied.Scientific Research Applications
Synthesis and Structural Analysis
1-(3-methoxyphenyl)-1H-1,2,4-triazole and its derivatives have been synthesized and structurally analyzed in various studies. For instance, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was investigated, demonstrating its orthorhombic space group and molecular dimensions (Xu Liang, 2009).
Biological Activities
1,2,4-Triazole derivatives show a range of biological activities. For example, certain 1,5-disubstituted 1,2,3-triazoles synthesized via metal-free multi-component reactions exhibited antibacterial and antifungal activities (V. Vo, 2020). Similarly, the antifungal activity of N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole was observed (B. S. Holla et al., 1996).
Corrosion Inhibition
The use of 1,2,4-triazole derivatives in corrosion control has been explored. A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed its effectiveness in inhibiting mild steel corrosion in hydrochloric acid medium, achieving up to 98% inhibition efficiency (F. Bentiss et al., 2009).
Chemical Synthesis and Modifications
Research into the synthesis of various 1,2,4-triazole derivatives for potential pharmacological applications has been conducted. This includes the synthesis of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, indicating potential antitumor, antiinflammatory, and antioxidant activities (Yu. G. Sameluk & A. Kaplaushenko, 2015).
Antimicrobial and Antiproliferative Activities
Several 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial and antiproliferative activities. For instance, the antifungal activity of 1,2,4-triazoles against Candida albicans was noted (S. Massa et al., 1992). Additionally, new 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles showed promising antiproliferative activity (B. Narayana et al., 2010).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and any unanswered questions about its chemistry.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(3-methoxyphenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-2-3-8(5-9)12-7-10-6-11-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXYBZJWRMTUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-1H-1,2,4-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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